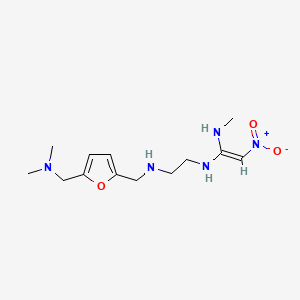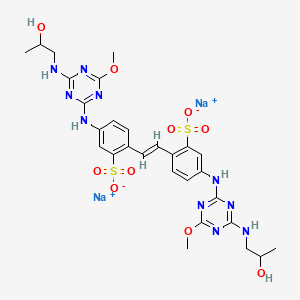
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride is a synthetic organic compound known for its unique chemical structure and properties. The presence of multiple trifluoromethyl groups and a pyridinium ion makes it a compound of interest in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
This can be achieved through radical trifluoromethylation reactions, often using reagents like trifluoromethyl sulfonyl chloride under photoredox catalysis . The subsequent steps involve the formation of the pyridinium ion and the introduction of the chloride counterion. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride involves its interaction with molecular targets through its trifluoromethyl groups and pyridinium ion. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other fluorinated compounds, 1-(6-Hydroxy-4-oxo-7,7,7-trifluoro-6-(trifluoromethyl)heptyl)pyridinium chloride stands out due to its multiple trifluoromethyl groups and pyridinium ion. Similar compounds include:
Trifluoromethyl ketones: Known for their use in medicinal chemistry and as intermediates in the synthesis of other fluorinated compounds.
Fluorinated pyridinium salts: Used in various chemical and biological applications due to their unique properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102584-03-2 |
|---|---|
Fórmula molecular |
C13H14ClF6NO2 |
Peso molecular |
365.70 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-hydroxy-7-pyridin-1-ium-1-yl-2-(trifluoromethyl)heptan-4-one;chloride |
InChI |
InChI=1S/C13H14F6NO2.ClH/c14-12(15,16)11(22,13(17,18)19)9-10(21)5-4-8-20-6-2-1-3-7-20;/h1-3,6-7,22H,4-5,8-9H2;1H/q+1;/p-1 |
Clave InChI |
LWFPCDLIFRYMCV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CCCC(=O)CC(C(F)(F)F)(C(F)(F)F)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















